![molecular formula C19H20N4O2 B14460777 N,N'-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide) CAS No. 71975-65-0](/img/structure/B14460777.png)
N,N'-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide) is an organic compound with the molecular formula C19H20N4O2 . It is also known by its IUPAC name, N-[4-({4-[(aziridine-1-carbonyl)amino]phenyl}methyl)phenyl]aziridine-1-carboxamide . This compound is characterized by the presence of aziridine rings, which are three-membered nitrogen-containing heterocycles, and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide) typically involves the reaction of methylenedi-p-phenylene with aziridine-1-carboxamide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve maximum efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, where nucleophiles replace the aziridine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are used in substitution reactions.
Major Products Formed
Oxidation: Oxides and hydroxylated derivatives.
Reduction: Amines and related derivatives.
Substitution: Substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and as a cross-linking agent in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N’-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide) involves its interaction with biological molecules, leading to the formation of covalent bonds with nucleophilic sites on proteins and DNA . This interaction can result in the inhibition of enzyme activity and disruption of cellular processes, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-[Methylenedi(4,1-phenylene)]di(aziridine-1-carboxamide)
- N,N’-[Methylenedi(3,1-phenylene)]di(aziridine-1-carboxamide)
Uniqueness
N,N’-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
71975-65-0 |
|---|---|
Molekularformel |
C19H20N4O2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
N-[2-[[2-(aziridine-1-carbonylamino)phenyl]methyl]phenyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C19H20N4O2/c24-18(22-9-10-22)20-16-7-3-1-5-14(16)13-15-6-2-4-8-17(15)21-19(25)23-11-12-23/h1-8H,9-13H2,(H,20,24)(H,21,25) |
InChI-Schlüssel |
WGEGXWMHCZNWRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(=O)NC2=CC=CC=C2CC3=CC=CC=C3NC(=O)N4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


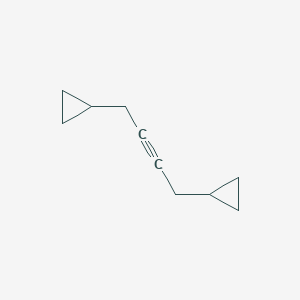
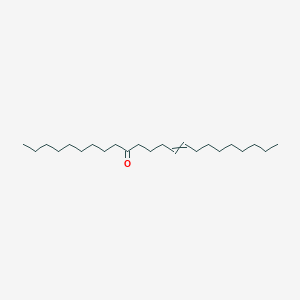
![[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14460718.png)
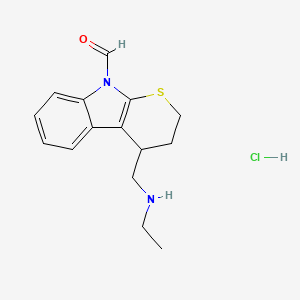
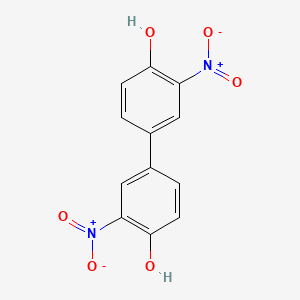

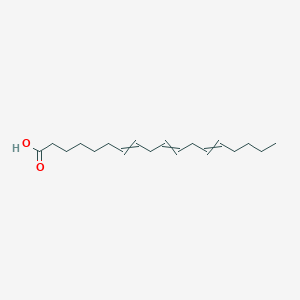

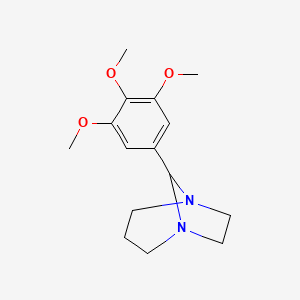
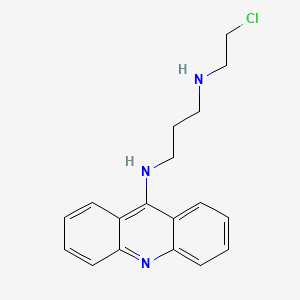

![9,10-Dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B14460758.png)

![methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14460782.png)
